molecular formula C20H18O4S B3882800 (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one

Cat. No.: B3882800
M. Wt: 354.4 g/mol
InChI Key: ALRHPEDTBDPJNG-XVNBXDOJSA-N
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Description

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxin ring, a thietan-3-yloxy group, and a prop-2-en-1-one moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the thietan-3-yloxy group and the prop-2-en-1-one moiety. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxin ring or the thietan-3-yloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxin ring and a thietan-3-yloxy group sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4S/c21-18(15-4-8-19-20(11-15)23-10-9-22-19)7-3-14-1-5-16(6-2-14)24-17-12-25-13-17/h1-8,11,17H,9-10,12-13H2/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHPEDTBDPJNG-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)OC4CSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)OC4CSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
Reactant of Route 4
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
Reactant of Route 5
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one
Reactant of Route 6
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one

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